Fmoc-D-asp-NH2

Description

Properties

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-D-Asp-NH2: A Technical Guide for Researchers

Introduction

Fmoc-D-Asp-NH2, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-amide, is a pivotal building block in modern peptide chemistry.[1] As a protected derivative of the non-canonical D-enantiomer of aspartic acid, it is instrumental in the solid-phase peptide synthesis (SPPS) of peptides with unique structural and biological properties.[2] The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity, making them valuable in the development of therapeutic peptides, neuropeptides, and other bioactive agents.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving this compound. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 200335-41-7 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [1][4] |

| Molecular Weight | 354.36 g/mol | [1][4][5] |

| Appearance | White to off-white powder | N/A |

| Purity (typical) | ≥98.0% (HPLC) | [2][4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and other common organic solvents. | [2][5] |

| Storage Conditions | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C. | [4][5] |

| Topological Polar Surface Area (TPSA) | 119 Ų | [1] |

| XLogP3 | 2.9 | [1] |

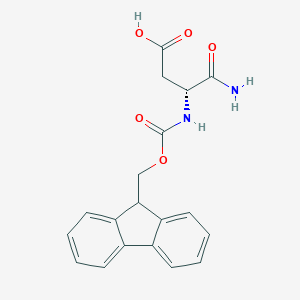

Chemical Structure

This compound consists of a D-aspartic acid core where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the α-carboxyl group is an amide (-NH2). The side-chain β-carboxyl group remains free. This structural arrangement is essential for its function in stepwise peptide synthesis.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the standard experimental procedures for its use and characterization.

Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The core principle of Fmoc-SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group's lability to basic conditions, while stable to the acidic conditions used for final cleavage from most resins, is the cornerstone of this strategy.[2][6]

Workflow for Incorporating this compound:

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for a Manual Coupling Step:

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-20 minutes to remove the Fmoc group from the resin-bound amine. Drain and repeat once.[7][8]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an activating agent like HATU (3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[7]

-

Allow the activation mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.[7]

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). A Kaiser test should now be negative, indicating complete coupling.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Note on a potential side reaction: Aspartimide formation is a known side reaction during Fmoc-SPPS involving aspartic acid, which can be minimized by using optimized coupling reagents and deprotection conditions, such as adding HOBt to the piperidine solution.[6][9]

Purification by Reverse-Phase HPLC (RP-HPLC)

After cleavage from the resin, the crude peptide containing the D-Asp-NH2 residue must be purified. RP-HPLC is the standard method.

Typical Protocol:

-

System: A preparative or semi-preparative HPLC system.[8]

-

Column: C18 stationary phase (e.g., Phenomenex Luna C18).[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[10]

-

Gradient: A linear gradient from ~5% B to 60-95% B over 30-45 minutes is typical for many peptides. The exact gradient must be optimized based on the hydrophobicity of the full peptide.[8][10]

-

Flow Rate: Dependent on column size (e.g., 4.0 mL/min for semi-preparative).[8]

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

-

Inject the sample onto the equilibrated column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze fractions for purity by analytical RP-HPLC and for mass by mass spectrometry.

-

Pool pure fractions and lyophilize to obtain the final peptide powder.

-

Structural Analysis

Confirming the identity and purity of this compound or a peptide containing it is crucial. Mass spectrometry and NMR spectroscopy are the primary analytical techniques.[2]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS) is commonly used. It provides the mass-to-charge ratio (m/z) of the molecule.

-

Expected Result for this compound: The expected monoisotopic mass is 354.12 Da.[1] In positive ion mode, a primary ion peak at m/z = 355.13 [M+H]⁺ would be expected.

-

For Peptides: MS is used to verify the mass of the final purified peptide, confirming the successful incorporation of all amino acids. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the D-Asp-NH2 residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure by analyzing the local electronic environment of each atom.

-

Techniques: ¹H NMR and ¹³C NMR are standard.[2]

-

Expected ¹H NMR Signals for this compound:

-

Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm corresponding to the fluorenyl group of Fmoc.[11][12]

-

Amide Protons: Broad signals for the side-chain amide (-CONH₂) and the backbone amide (-NH-Fmoc). Their chemical shifts are variable and depend on solvent and concentration.[11][12]

-

α-Proton (Hα): A multiplet around δ 4.2-4.6 ppm.

-

β-Protons (Hβ): Two diastereotopic protons appearing as multiplets (likely a pair of doublets of doublets) around δ 2.5-3.0 ppm.

-

Fmoc CH and CH₂ Protons: Signals around δ 4.1-4.4 ppm.[13]

-

-

¹³C NMR: Will show distinct signals for the carbonyl carbons (~170-175 ppm), aromatic carbons (~120-145 ppm), and aliphatic carbons (~40-70 ppm), consistent with the structure.[14]

Biological Relevance and Signaling

While this compound is a synthetic building block, its importance lies in its ability to introduce D-aspartic acid (D-Asp) into peptides. D-Asp is an endogenous amino acid found in neuroendocrine tissues of vertebrates, where it plays significant physiological roles.[15][16][17]

Key Biological Functions of D-Aspartic Acid:

-

Neurotransmission: D-Asp can act as an endogenous neurotransmitter, stimulating neuronal transmission in a manner similar to NMDA.[15]

-

Hormone Regulation: D-Asp is a key regulator in the hypothalamus-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[15][17]

-

Steroidogenesis: In the testes, LH stimulates Leydig cells to produce testosterone. D-Asp has been shown to accumulate in the testes and upregulate the expression of Steroidogenic Acute Regulatory Protein (StAR), a key factor in testosterone synthesis.[15][16]

The use of this compound allows for the synthesis of peptide analogs that can mimic or antagonize these natural pathways, making it a valuable tool in drug discovery for reproductive health, neurological disorders, and endocrinology.[2]

Signaling Pathway of D-Aspartic Acid in Hormone Release:

Caption: Role of D-Aspartic Acid in the HPG axis.

References

- 1. echemi.com [echemi.com]

- 2. This compound|CAS 200335-41-7|For Research [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fmoc-Asp-NH2 = 98.0 200335-40-6 [sigmaaldrich.com]

- 5. Fmoc-Asp-NH2 | TargetMol [targetmol.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. rsc.org [rsc.org]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. youtube.com [youtube.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. examine.com [examine.com]

- 16. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Role of D-Amino Acids in Peptide Therapeutic Design: An In-depth Technical Guide

Introduction

In the landscape of therapeutic development, peptides offer a compelling combination of high specificity and low toxicity. However, their clinical utility is often hampered by inherent limitations, primarily their rapid degradation by endogenous proteases and consequent short in-vivo half-life.[1] Nature predominantly utilizes L-amino acids as the building blocks of proteins and peptides.[2] The strategic incorporation of their non-superimposable mirror images, D-amino acids, represents a transformative approach in peptide drug design.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of D-amino acid incorporation to enhance the therapeutic potential of peptides.

Core Benefits of D-Amino Acid Incorporation

The substitution of L-amino acids with their D-enantiomers offers a powerful strategy to overcome the challenges associated with native peptide therapeutics. This modification can profoundly alter the physicochemical and biological properties of a peptide.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[3] Endogenous proteases, the enzymes responsible for peptide breakdown, exhibit a high degree of stereospecificity and primarily recognize and cleave peptide bonds involving L-amino acids.[1][4] By introducing D-amino acids, the peptide backbone becomes sterically hindered and is no longer an efficient substrate for these enzymes.[4] This enhanced stability leads to a longer in-vivo half-life, a critical factor for developing effective therapeutics.[1][3] For example, peptides containing D-amino acid substitutions have shown high stability against trypsin and in fetal calf serum (FCS).[5]

Improved Bioavailability

The increased resistance to enzymatic breakdown directly contributes to improved oral and systemic bioavailability.[1][3] With a longer circulation half-time, D-amino acid-containing peptides have a greater opportunity to reach their target tissues and exert their therapeutic effect.[2][4]

Modulation of Biological Activity

The introduction of a D-amino acid can significantly alter a peptide's three-dimensional conformation.[1] This conformational change can, in turn, modulate its binding affinity and selectivity for its target receptor.[1][6] In some instances, this can lead to the development of superagonists with increased potency or highly selective antagonists.[1] The altered structure can also improve binding affinity by pre-orienting the peptide into a conformation favorable for receptor interaction, reducing the entropic cost of binding.[7]

Reduced Immunogenicity

Peptides intended for therapeutic use can sometimes elicit an unwanted immune response. D-peptides are generally considered poor immunogens.[8] This is because they are less susceptible to proteolytic processing by antigen-presenting cells, a crucial step for presentation to the major histocompatibility complex (MHC) molecules and subsequent recognition by T cells.[8][9][10] By evading this surveillance mechanism, D-peptides can potentially reduce the risk of inducing an immunogenic response.[1][9]

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with D-amino acids has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from comparative studies.

| Peptide Analog | Half-Life in Mouse Brain Homogenate (min) |

| [L-Ala²]-Leucine-enkephalin | 2.5 |

| [D-Ala²]-Leucine-enkephalin | 25.0 |

| Data sourced from a study on the in vitro metabolism of enkephalin analogs.[1] |

| Peptide Analog | Receptor | Binding Affinity (Kd, nM) |

| [L-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.5 ± 0.2 |

| [D-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 18.0 ± 2.5 |

| Data sourced from a study on the comparative receptor binding of neurotensin analogs.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common method adaptable for automated synthesizers.[11][12]

Materials:

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[11]

-

Fmoc-protected L- and D-amino acids.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

-

Deprotection Reagent: 20% piperidine in DMF.[12]

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).[1][12]

-

Base: DIPEA (N,N-diisopropylethylamine).[1]

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS).[12]

-

Cold diethyl ether.

Methodology:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF, DCM, and MeOH to remove residual piperidine.[1]

-

-

Amino Acid Coupling:

-

In a separate vial, activate the desired Fmoc-protected amino acid (L- or D-) (3-5 equivalents) by dissolving it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[1]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1] Coupling times may need to be extended for sterically hindered amino acids.[11]

-

Wash the resin thoroughly with DMF, DCM, and MeOH.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[1]

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin and dry it.

-

Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups. Agitate for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[11]

-

-

Peptide Precipitation:

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation over time.[1]

Materials:

-

L- and D-amino acid-containing peptides.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Protease: Trypsin, chymotrypsin, or human serum.[1]

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) or a protease inhibitor cocktail.[1]

-

RP-HPLC system with a C18 column.

Methodology:

-

Preparation:

-

Incubation:

-

In a microcentrifuge tube, mix the peptide solution with the protease solution to the final desired concentrations.

-

Incubate the reaction mixture at 37°C.[1]

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[1]

-

-

Reaction Quenching:

-

Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.[1]

-

-

Analysis by RP-HPLC:

-

Analyze the quenched samples by RP-HPLC using a C18 column.[1]

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

-

Receptor Binding Assay (Competitive Binding)

This assay determines the binding affinity of a peptide to its target receptor by measuring its ability to compete with a known radiolabeled ligand.[1]

Materials:

-

Cell membranes from a cell line overexpressing the target G-protein coupled receptor (GPCR).[1]

-

Radiolabeled ligand specific for the target receptor.

-

Unlabeled test peptides (L- and D-analogs).

-

Binding Buffer: e.g., Tris-HCl with MgCl₂ and bovine serum albumin.[1]

-

96-well plate.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Methodology:

-

Assay Setup:

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[1]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.

-

Visualizations

Logical Workflow for D-Amino Acid Peptide Design

Experimental Workflow for Synthesis and Evaluation

ATRP Diastereomer Signaling Pathway

In certain systems, L- and D-isomers of a peptide can exhibit differential receptor activation, leading to distinct downstream signaling cascades.

Conclusion

The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, providing a robust and effective strategy to enhance the therapeutic properties of peptide-based drugs.[1] By conferring resistance to proteolytic degradation, D-amino acid substitution directly addresses a primary limitation of native peptides, thereby improving their stability, bioavailability, and overall therapeutic potential.[1][4] As our understanding of the structural and functional consequences of these modifications continues to advance, so too will the ability to rationally design next-generation peptide therapeutics with precisely tailored pharmacokinetic and pharmacodynamic profiles.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. lifetein.com [lifetein.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

The Strategic Incorporation of Fmoc-D-Asp-NH2 in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of non-canonical amino acids is a cornerstone of modern peptide drug design, offering avenues to enhance therapeutic profiles by improving stability, bioavailability, and target specificity. Among these, D-amino acids play a pivotal role in modulating peptide structure and function. This technical guide delves into the core applications of Fmoc-D-aspartic acid α-amide (Fmoc-D-Asp-NH2) in peptide synthesis, providing a comprehensive resource for its effective utilization. We will explore its role in mitigating common synthetic challenges, its application in constructing complex peptide architectures, and its significance in the development of peptide-based therapeutics.

Core Applications of this compound in Peptide Synthesis

This compound is a versatile building block primarily employed in solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue with a C-terminal amide.[1] The incorporation of the D-isomer of aspartic acid can significantly alter the resulting peptide's susceptibility to enzymatic degradation, thereby prolonging its in vivo half-life.[2] Furthermore, the presence of a D-amino acid can induce specific conformational changes in the peptide backbone, which can be crucial for optimizing binding affinity to biological targets.

One of the most critical considerations when incorporating aspartic acid residues in Fmoc-based SPPS is the propensity for aspartimide formation. This intramolecular cyclization side reaction, particularly prevalent in Asp-Gly sequences, can lead to the formation of difficult-to-separate impurities, including α- and β-peptides and racemized products, ultimately reducing the yield of the desired peptide.[3][4] The use of specific side-chain protecting groups on the aspartic acid residue is a key strategy to minimize this side reaction.

Mitigating Aspartimide Formation: A Comparative Overview

The choice of the side-chain protecting group for aspartic acid is critical to minimizing aspartimide formation. While the standard tert-butyl (OtBu) protecting group is widely used, several alternatives have been developed to offer superior suppression of this side reaction, especially in challenging sequences.

| Protecting Group | Peptide Sequence | Deprotection Conditions | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) | Reference |

| OtBu | VKDGYI | 20% Piperidine/DMF (200 min) | 1.65 | 9.1 | [4] |

| OMpe | VKDGYI | 20% Piperidine/DMF (200 min) | 0.49 | 4.2 | [4] |

| OBno | VKDGYI | 20% Piperidine/DMF (200 min) | 0.06 | 0.9 | [5] |

| CSY | Teduglutide | Standard SPPS | Not detected | - | [6][7] |

This table summarizes data from studies on model peptides to compare the effectiveness of different Asp side-chain protecting groups in reducing aspartimide-related side products.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual stepwise elongation of a peptide chain on a solid support using Fmoc chemistry.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Confirm the presence of free primary amines using a qualitative test (e.g., Kaiser test).

3. Coupling of this compound:

-

In a separate vessel, dissolve Fmoc-D-Asp(OR)-NH2 (3-5 equivalents, where OR is the side-chain protecting group) and a coupling reagent such as HBTU (2.9-4.9 equivalents) or HATU (2.9-4.9 equivalents) in DMF.

-

Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion (e.g., using a Kaiser test). A negative test indicates complete coupling.

-

If the coupling is incomplete, the step can be repeated.

-

Wash the resin thoroughly with DMF to remove excess reagents.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to the resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 1. General workflow for Fmoc solid-phase peptide synthesis.

Case Study: Synthesis of Teduglutide

Teduglutide, a glucagon-like peptide-2 (GLP-2) analog, is a prime example of a therapeutic peptide where the management of aspartimide formation is crucial for successful synthesis.[6] It contains an Asp-Gly sequence, which is highly susceptible to this side reaction.[8] Strategies to overcome this challenge include the use of alternative protecting groups for the aspartic acid residue. For instance, the use of a cyanosulfurylide (CSY) protecting group for aspartic acid has been shown to completely suppress aspartimide formation during the synthesis of Teduglutide, leading to a significant increase in the overall yield.[6][7]

Signaling Pathways of D-Aspartic Acid-Containing Peptides

D-aspartic acid itself is an endogenous amino acid that plays a role in neuroendocrine signaling. It has been shown to be involved in the release and synthesis of luteinizing hormone (LH) and testosterone.[9] D-aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, in the pituitary gland and testes.[10][11] This interaction triggers a signaling cascade that leads to hormone production. Peptides incorporating D-aspartic acid may be designed to modulate these or other signaling pathways with enhanced stability and potency.

Figure 2. Signaling pathway of D-aspartic acid in hormone regulation.

Conclusion

This compound and its protected derivatives are indispensable tools in modern peptide synthesis, enabling the creation of peptides with enhanced therapeutic properties. A thorough understanding of the challenges associated with its use, particularly aspartimide formation, and the strategies to mitigate these issues, is paramount for successful synthesis. The careful selection of protecting groups and optimization of reaction conditions, as outlined in this guide, will empower researchers and drug development professionals to harness the full potential of incorporating D-aspartic acid into novel peptide-based therapeutics.

References

- 1. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. How D-Aspartic Acid Functions in the Body [verywellhealth.com]

The Biological Activity of Peptides Containing D-Aspartic Acid Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug design and development. This approach can enhance peptide stability, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles. Among these non-natural modifications, the inclusion of D-amino acids, the enantiomers of the naturally occurring L-amino acids, has garnered significant interest. This technical guide focuses on the biological activity of peptides that feature a D-aspartic acid amide (D-Asp-NH2) at their C-terminus.

While D-aspartic acid (D-Asp) itself is an endogenous amino acid found in neuroendocrine tissues, playing roles in hormonal regulation and neurotransmission, its incorporation into synthetic peptides, particularly at the C-terminus in an amidated form, presents unique opportunities for modulating biological activity.[1] The C-terminal amide is a common post-translational modification in many bioactive peptides, often crucial for receptor recognition and potency.[2][3] The combination of a D-amino acid and a C-terminal amide can therefore have profound effects on a peptide's interaction with its biological target.

This guide will delve into the known biological activities of peptides containing a C-terminal D-Asp-NH2, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Biological Activity Data

However, valuable insights can be gleaned from structure-activity relationship (SAR) studies on related peptide families, such as cholecystokinin (CCK) and gastrin analogs. The C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH2, is crucial for the biological activity of both CCK and gastrin.[1] Studies on analogs of this tetrapeptide have shown that modifications to the C-terminal region can significantly impact receptor binding affinity and functional activity. For instance, replacement of the C-terminal amide group in gastrin analogs has been shown to decrease acid secretion activity.[1] Furthermore, while replacement of other residues in the C-terminal tetrapeptide of gastrin can sometimes be tolerated, replacement of the Asp residue consistently leads to a loss of activity, highlighting its critical role in receptor binding.[1]

The following table summarizes data from SAR studies on CCK and gastrin analogs with various C-terminal modifications. While not specific to D-Asp-NH2, these data illustrate the sensitivity of receptor affinity to changes in this region of the peptide.

| Peptide/Analog | Receptor/Assay | Bioactivity (Ki or IC50) | Reference |

| Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-30-33) | Mouse cerebral cortex CCK receptors | Nanomolar affinity | [4] |

| Boc-Trp-Gly-Asp-Phe-NH2 | Mouse cerebral cortex CCK receptors | 2 µM | [4] |

| Boc-Trp-Phe-NH2 | Mouse cerebral cortex CCK receptors | 70 µM | [4] |

| Boc-Trp-Met-ψ(CH2-NH)-Asp-Phe-NH2 | Rat gastrin receptor | Potent inhibitor of pentagastrin-induced acid secretion | [2] |

| Boc-Trp-Nle-Asp-ψ(CH2-NH)-Phe-NH2 | Rat gastrin receptor | Less potent inhibitor of pentagastrin-induced acid secretion | [2] |

Experimental Protocols

To facilitate research into the biological activity of peptides containing D-aspartic acid amide, this section provides detailed protocols for key in vitro assays used to characterize ligand-receptor interactions and downstream signaling.

Radioligand Binding Assay (Membrane Preparation and Whole Cell)

Radioligand binding assays are fundamental for determining the affinity of a peptide for its receptor.[5]

1. Membrane Preparation

-

Cell Culture and Harvesting: Culture cells expressing the receptor of interest to confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and detach them using an enzyme-free dissociation buffer. Pellet the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors). Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

-

Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine the protein concentration of the membrane preparation using a standard protein assay.

2. Competitive Radioligand Binding Assay (Membrane Preparation)

-

Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., [3H]-labeled peptide or antagonist), and varying concentrations of the unlabeled test peptide (containing D-Asp-NH2).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test peptide. The concentration at which the test peptide inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

3. Whole Cell Radioligand Binding Assay

-

Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate and allow them to adhere.

-

Assay: Wash the cells with assay buffer. Add a solution containing a fixed concentration of a membrane-impermeable radioligand and varying concentrations of the unlabeled test peptide.

-

Incubation, Washing, and Lysis: Incubate the plate to allow binding to occur. Wash the cells extensively with ice-cold buffer to remove unbound radioligand. Lyse the cells to release the bound radioactivity.

-

Quantification and Data Analysis: Measure the radioactivity in the cell lysates and analyze the data as described for the membrane binding assay.

cAMP Functional Assay (HTRF)

Cyclic AMP (cAMP) is a key second messenger for many G protein-coupled receptors (GPCRs). Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to measure changes in intracellular cAMP levels.

-

Cell Preparation: Seed cells expressing the GPCR of interest into a multi-well plate.

-

Cell Stimulation: Remove the culture medium and add a stimulation buffer containing varying concentrations of the test peptide (agonist). For antagonist testing, pre-incubate the cells with the test peptide before adding a known agonist.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF assay reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Incubation: Incubate the plate in the dark to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths. The ratio of these emissions is inversely proportional to the amount of cAMP produced in the cells.

-

Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the log of the test peptide concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Intracellular Calcium Mobilization Assay

For GPCRs that couple to Gq proteins, agonist binding leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured using fluorescent calcium indicators.

-

Cell Preparation and Dye Loading: Seed cells expressing the Gq-coupled receptor into a black, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Addition and Signal Reading: Inject varying concentrations of the test peptide into the wells while continuously measuring the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Plot the peak fluorescence response against the log of the test peptide concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways

Peptides containing a C-terminal D-Asp-NH2 are often designed as analogs of known peptide families that target GPCRs. The signaling pathways activated by these peptides are therefore likely to be similar to those of their parent molecules. Below are diagrams of representative signaling pathways for peptide families where C-terminal modifications are known to be critical for activity.

Gastrin/Cholecystokinin (CCK) Receptor Signaling

Gastrin and CCK peptides, which share a common C-terminal tetrapeptide, primarily signal through the CCK2 receptor (CCK2R), a Gq-coupled GPCR. This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[6][7]

// Nodes Ligand [label="Gastrin / CCK Analog\n(with D-Asp-NH2)", fillcolor="#FBBC05", color="#202124"]; Receptor [label="CCK2 Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; ER [label="Endoplasmic\nReticulum", style=filled, fillcolor="#F1F3F4", color="#5F6368"]; Ca [label="Ca²⁺", shape=circle, fillcolor="#FBBC05", color="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; MAPK [label="MAPK Cascade\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Transcription [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Response [label="Cellular Responses\n(Proliferation, Secretion)", shape=note, fillcolor="#FFFFFF", color="#5F6368"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca [label="Releases"]; DAG -> PKC [label="Activates"]; Ca -> PKC [label="Co-activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Transcription [label="Activates"]; Transcription -> Response; } .enddot Figure 4: Gastrin/CCK2 Receptor Signaling Pathway.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

GnRH and its analogs also act on a Gq-coupled GPCR, the GnRH receptor, to stimulate the production and release of gonadotropins.

// Nodes Ligand [label="GnRH Analog\n(with D-Asp-NH2)", fillcolor="#FBBC05", color="#202124"]; Receptor [label="GnRH Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; Ca [label="Ca²⁺", shape=circle, fillcolor="#FBBC05", color="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; MAPK [label="MAPK Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Gene_Expression [label="Gene Expression\n(LH, FSH)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Hormone_Release [label="Gonadotropin\nRelease", shape=note, fillcolor="#FFFFFF", color="#5F6368"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca [label="Mobilizes"]; DAG -> PKC [label="Activates"]; Ca -> PKC [label="Co-activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Gene_Expression; Ca -> Hormone_Release [label="Triggers"]; } .enddot Figure 5: GnRH Receptor Signaling Pathway.

Neuropeptide FF (NPFF) Receptor Signaling

NPFF and its analogs bind to NPFF receptors (NPFF1 and NPFF2), which are Gi/o-coupled GPCRs. Activation of these receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8]

// Nodes Ligand [label="NPFF Analog\n(with D-Asp-NH2)", fillcolor="#FBBC05", color="#202124"]; Receptor [label="NPFF Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Gi [label="Gαi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Response [label="Cellular Responses\n(e.g., Modulation of\nIon Channels)", shape=note, fillcolor="#FFFFFF", color="#5F6368"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; AC -> ATP [label="Converts"]; ATP -> cAMP [style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates\nTargets"]; } .enddot Figure 6: Neuropeptide FF (NPFF) Receptor Signaling Pathway.

Conclusion

The incorporation of a D-aspartic acid amide at the C-terminus of peptides represents a promising strategy for the development of novel therapeutics with enhanced stability and potentially unique biological activities. While specific quantitative data for this modification remains limited in the public domain, the foundational knowledge from related peptide families underscores the critical role of the C-terminal region in receptor interaction and signal transduction. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the biological activity of peptides containing D-aspartic acid amide and to elucidate their mechanisms of action. Further research in this area is warranted to fully explore the therapeutic potential of this intriguing peptide modification.

References

- 1. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pseudo-peptide analogues of the C-terminal tetrapeptide of gastrin and evaluation of their biological activity on acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and binding affinities of analogues of cholecystokinin-(30-33) as probes for central nervous system cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis of analogues of the Des-Phe-NH2 C-terminal hexapeptide of cholecystokinin showing gastrin antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of cholecystokinin analogs in which the Asp-Phe-NH2 moiety has been replaced by a 3-amino-7-phenylheptanoic acid or a 3-amino-6-(phenyloxy)hexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Stability: An In-depth Technical Guide to Incorporating D-Amino Acids for Enhanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the proteinogenic L-amino acids. This technical guide provides a comprehensive overview of the core principles, benefits, and practical methodologies for utilizing D-amino acids to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy.

The Fundamental Advantage: Overcoming Proteolytic Degradation

Naturally occurring peptides are composed exclusively of L-amino acids, making them susceptible to cleavage by proteases, which exhibit a high degree of stereospecificity. The introduction of D-amino acids creates a peptide backbone that is sterically hindered and no longer recognized by these enzymes. This resistance to enzymatic degradation is the primary advantage of incorporating D-amino acids, leading to a significant increase in the peptide's half-life in biological fluids.[1][2]

Quantitative Impact on Peptide Stability

The strategic substitution of L-amino acids with their D-enantiomers has a profound and quantifiable impact on peptide stability. The following tables summarize comparative stability data for various peptides.

| Peptide/Analog | Modification | Half-Life (t½) | Assay Condition | Analytical Method |

| Somatostatin | Native L-peptide | 13 ± 2 min | Simulated Gastric Fluid (SGF) | Not Specified |

| Octreotide | Contains D-Phe and D-Trp | > 24 h | Simulated Gastric Fluid (SGF) | Not Specified |

| Somatostatin | Native L-peptide | < 3 min | Simulated Intestinal Fluid (SIF) | Not Specified |

| Octreotide | Contains D-Phe and D-Trp | 8.3 ± 1.0 h | Simulated Intestinal Fluid (SIF) | Not Specified |

| Peptide 1 | Tam-labeled L-peptide | 43.5 h | Human Plasma | RP-HPLC |

| Peptide 2 | Tam-labeled L-peptide | 3.2 h | Human Plasma | RP-HPLC |

Table 1: Comparative Half-Life of L-Peptides and D-Amino Acid-Containing Analogs. This table clearly demonstrates the significant increase in stability achieved by incorporating D-amino acids. For instance, the half-life of the native L-peptide somatostatin is dramatically extended in its D-amino acid-containing analog, octreotide, in both simulated gastric and intestinal fluids[3]. Similarly, variations in the stability of different Tam-labeled peptides in human plasma highlight the sequence-dependent nature of proteolytic susceptibility[4].

| Peptide | Modification | % Remaining after 24h | Protease |

| L-peptide hydrogelator | C-terminal L-amino acid | 0% (after 4h) | Proteinase K |

| D-peptide hydrogelator | C-terminal D-amino acid | 15% | Proteinase K |

| Glycosylated D-peptide hydrogelator | C-terminal D-amino acid with glycosylation | 45% | Proteinase K |

Table 2: Proteolytic Resistance of L- vs. D-Amino Acid Modified Peptides. This data illustrates the enhanced resistance to proteinase K digestion when a C-terminal L-amino acid is replaced with a D-amino acid. Further modification, such as glycosylation of the D-amino acid, can provide even greater stability[5].

Structural and Functional Consequences of D-Amino Acid Incorporation

Beyond enhancing stability, the introduction of D-amino acids can significantly influence the secondary structure and, consequently, the biological activity of a peptide.

-

Modulation of Secondary Structure: D-amino acids can be strategically placed to induce or stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor binding.[1] Conversely, they can also disrupt existing secondary structures to fine-tune activity or reduce off-target effects.

-

Altered Receptor Affinity and Selectivity: By modifying the peptide's three-dimensional conformation, D-amino acid incorporation can lead to altered binding affinities and selectivities for their target receptors.[2] This can result in the development of superagonists or selective antagonists.

-

Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, which is a significant advantage for therapeutic development.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides containing D-amino acids and for assessing their stability and structural characteristics.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids

The synthesis of peptides incorporating D-amino acids follows the general principles of solid-phase peptide synthesis (SPPS), most commonly using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin (for C-terminal amides)

-

N,N-dimethylformamide (DMF)

-

20% Piperidine in DMF (deprotection solution)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or DIC/OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for identity confirmation

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (L- or D-) in DMF.

-

Add the coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a colorimetric test (e.g., ninhydrin test).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification:

In Vitro Peptide Stability Assay in Human Serum

This protocol assesses the enzymatic stability of the synthesized peptide in a biologically relevant matrix.

Materials:

-

Synthesized peptide stock solution (1 mg/mL)

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% TFA in acetonitrile)

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Protocol:

-

Incubation Setup: In a microcentrifuge tube, mix human serum with pre-warmed PBS (e.g., 90 µL serum + 100 µL PBS).

-

Initiate Reaction: Add the peptide stock solution to the serum mixture to a final concentration of 50 µg/mL and incubate at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

-

Protein Precipitation: Vortex vigorously and incubate on ice for 10 minutes. Centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze it by RP-HPLC.

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time.

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining relative to time 0.

-

Plot the percentage of intact peptide versus time to determine the half-life (t½).[10]

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the conformational changes in peptides upon D-amino acid substitution.

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in the buffer at a known concentration (e.g., 100 µM). Prepare a corresponding buffer blank.

-

Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).

-

Blank Measurement: Record the CD spectrum of the buffer blank.

-

Sample Measurement: Record the CD spectrum of the peptide solution using the same instrument settings.

-

Data Processing:

-

Subtract the buffer spectrum from the peptide spectrum.

-

Convert the CD signal (typically in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

-

-

Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the processed CD spectrum.[2][11][12]

Visualizing the Impact: Signaling Pathways and Workflows

The ultimate goal of enhancing peptide stability is often to prolong its effect on a specific biological signaling pathway. The following diagrams, created using the DOT language, illustrate a conceptual signaling pathway modulated by a peptide agonist and the experimental workflow for its development.

Caption: Conceptual GPCR signaling pathway modulated by a stable peptide agonist.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 8. benchchem.com [benchchem.com]

- 9. ejbiotechnology.info [ejbiotechnology.info]

- 10. benchchem.com [benchchem.com]

- 11. americanpeptidesociety.org [americanpeptidesociety.org]

- 12. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to Fmoc-D-Asp-NH2

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the solubility, handling, and application of Fmoc-D-Asp-NH2 powder. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Introduction

This compound is a pivotal building block in modern solid-phase peptide synthesis (SPPS). As a protected derivative of D-aspartic acid, its unique structural characteristics are leveraged to construct complex peptide chains with precise stereochemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function provides stability under acidic conditions and allows for facile deprotection under mild basic conditions, a cornerstone of the Fmoc-based synthesis strategy. This guide elucidates the critical aspects of solubility and handling of this compound to ensure its optimal use in research and manufacturing environments.

Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its closely related analogue, Fmoc-D-Asp(OtBu)-OH. The presence of the amide group in this compound in place of a tert-butyl ester is expected to influence its solubility profile, likely increasing its polarity.

Table 1: Physicochemical and Solubility Data of this compound and a Key Analogue

| Property | This compound | Fmoc-D-Asp(OtBu)-OH (Analogue for comparison) |

| CAS Number | 200335-41-7 | 112883-39-3[1][2] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | C₂₃H₂₅NO₆[1][2] |

| Molecular Weight | 354.36 g/mol | 411.45 g/mol [1][2] |

| Appearance | White to off-white powder | White to off-white solid[1] |

| Solubility in DMSO | Data not available | 100 mg/mL (243.04 mM)[1] |

| General Solubility | Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO. | Soluble in polar aprotic solvents. |

Note: The solubility of this compound is anticipated to be comparable to or slightly different from its tert-butyl protected analogue due to the change in the side-chain functional group.

Handling and Storage Protocols

Proper handling and storage are paramount to maintain the integrity and reactivity of this compound powder.

Table 2: Recommended Handling and Storage Conditions

| Condition | Recommendation | Rationale |

| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes degradation over time. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation and moisture. |

| Moisture | Keep in a tightly sealed container in a dry place/desiccator. | The Fmoc group is sensitive to moisture, which can lead to hydrolysis. |

| Light | Protect from direct light. | The Fmoc group can be light-sensitive. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of the powder. | Ensures personnel safety and prevents contamination. |

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for use in solid-phase peptide synthesis.

Materials:

-

This compound powder

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Vortex mixer

-

Appropriate volumetric glassware and syringes

Procedure:

-

Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Under a stream of inert gas, weigh the desired amount of this compound powder into a clean, dry volumetric flask.

-

Add a portion of the anhydrous solvent (e.g., DMF) to the flask.

-

Gently swirl or vortex the mixture to facilitate dissolution. Sonication may be cautiously applied if necessary.

-

Once fully dissolved, add the solvent to the final volume.

-

The freshly prepared solution should be used immediately for best results. If short-term storage is necessary, blanket the solution with inert gas and store at low temperatures.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block in SPPS for the introduction of a D-aspartic acid residue with a C-terminal amide.[3] The Fmoc protecting group is stable during the coupling reactions and is selectively removed using a mild base, typically a solution of piperidine in DMF, to allow for the elongation of the peptide chain.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for handling this compound and its role in the SPPS cycle.

Caption: Workflow for handling this compound from storage to use in synthesis.

References

Methodological & Application

Application Notes and Protocols for the Deprotection of Fmoc-D-Asp-NH2 using Piperidine in DMF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from D-aspartic acid amide (D-Asp-NH2) using piperidine in N,N-dimethylformamide (DMF). This process is a critical step in solid-phase peptide synthesis (SPPS). Particular attention is given to minimizing the primary side reaction, aspartimide formation, which is prevalent with aspartic acid residues and can compromise the purity and yield of the final peptide.

Introduction

The Fmoc protecting group is widely used for the temporary protection of the α-amino group of amino acids in peptide synthesis. Its removal is typically achieved by treatment with a mild base, most commonly a solution of piperidine in DMF.[1][2] The deprotection proceeds via a base-catalyzed β-elimination mechanism, releasing the free amine and generating a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the excess piperidine to form a stable adduct.[1][2][3]

However, when dealing with aspartic acid residues, especially when followed by small amino acids like glycine, asparagine, or serine, a significant side reaction can occur: aspartimide formation.[4][5][6] This intramolecular cyclization is promoted by the basic conditions of Fmoc deprotection and leads to the formation of a succinimide ring. This ring can then be opened by nucleophiles to yield a mixture of the desired α-peptide and the undesired β-peptide, and can also lead to racemization.[4][5] The use of D-Asp-NH2 necessitates careful control of deprotection conditions to maintain stereochemical integrity and maximize the yield of the desired product.

Reaction Mechanism and Workflow

The deprotection of the Fmoc group is a two-step process initiated by the abstraction of the acidic proton on the fluorene ring by a base, followed by a β-elimination.

Caption: Mechanism of Fmoc deprotection by piperidine.

The experimental workflow for Fmoc deprotection in solid-phase peptide synthesis involves treating the resin-bound peptide with the piperidine solution, followed by washing to remove the deprotection reagents and byproducts.

Caption: General experimental workflow for Fmoc deprotection in SPPS.

Quantitative Data Summary

The efficiency of Fmoc deprotection and the extent of side reactions are influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Deprotection Reagents and Conditions

| Deprotection Reagent | Concentration (% v/v in DMF) | Typical Deprotection Time | Notes |

| Piperidine | 20% | 2 x 10 min | Standard, highly effective, but can promote side reactions.[7] |

| Piperidine | 5% | > 3 min | Can be sufficient for complete deprotection.[8] |

| 4-Methylpiperidine | 20% | 2 x 10 min | Similar efficacy to piperidine.[9] |

| Piperazine | 10% (w/v) in 9:1 DMF/Ethanol | 2 x 10 min | Less efficient at shorter times compared to piperidine.[9] |

| DBU/Piperazine | 2% DBU + 5% Piperazine | ~1.5 min for 99.99% deprotection | Faster than 20% piperidine, reduces deletion sequences.[3] |

| DBU | 2% | Rapid | Non-nucleophilic, requires a scavenger for DBF.[3] |

Table 2: Half-lives (t₁/₂) of Fmoc Deprotection for Fmoc-Valine

| Deprotection Reagent | Concentration (% in DMF) | Half-life (t₁/₂) |

| Piperidine | 20% | 6-7 seconds |

| Piperazine | 5% | 50 seconds |

| Piperazine/DBU | 5% Piperazine + 0.5% DBU | 12 seconds |

| Piperazine/DBU | 5% Piperazine + 1% DBU | 7 seconds |

| Data sourced from a study comparing deprotection kinetics.[3] |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Fmoc-D-Asp-NH2 on Solid Support

This protocol is suitable for sequences less prone to aspartimide formation.

-

Resin Swelling: Swell the this compound-functionalized resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.[7]

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[7]

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 2-3 minutes at room temperature.[7][10]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-15 minutes at room temperature.[7][10]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[10]

-

The resin is now ready for the next amino acid coupling step.

Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation

This protocol is recommended for sequences containing the D-Asp-NH2 residue, especially when it is followed by a sterically unhindered amino acid.

-

Resin Swelling and Washing: Follow steps 1 and 2 of the standard protocol.

-

Deprotection with HOBt: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt). The addition of HOBt has been shown to suppress aspartimide formation.[7][11]

-

First Deprotection: Add the HOBt-containing deprotection solution to the resin and agitate for 3 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the HOBt-containing deprotection solution and agitate for 10-15 minutes.

-

Washing: Follow step 6 of the standard protocol.

Protocol 3: Alternative Deprotection using DBU/Piperazine

For particularly sensitive sequences where aspartimide formation is a major concern, a faster, more efficient deprotection cocktail can be employed.

-

Resin Swelling and Washing: Follow steps 1 and 2 of the standard protocol.

-

Deprotection Solution: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in DMF.[3]

-

Deprotection: Add the DBU/piperazine solution to the resin and agitate for 2 x 2 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagents.

Monitoring Fmoc Deprotection

The completion of the deprotection reaction can be monitored quantitatively by UV-Vis spectrophotometry.[12] The DBF-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[12]

-

Collect Filtrates: Combine the filtrates from both deprotection steps in a volumetric flask of a known volume.

-

Dilute: Dilute the combined filtrates with DMF to a concentration that falls within the linear range of the spectrophotometer.

-

Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm using a quartz cuvette. Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank.

-

Calculate Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the DBF-piperidine adduct is known. This allows for the determination of the efficiency of the previous coupling step and the deprotection itself.

Troubleshooting

-

Incomplete Deprotection: If monitoring indicates incomplete Fmoc removal, extend the deprotection time or consider using a stronger deprotection reagent like the DBU/piperazine cocktail.[12] Incomplete deprotection can be caused by peptide aggregation or steric hindrance.[7]

-

High Aspartimide Formation: If HPLC analysis of the crude peptide shows significant aspartimide-related byproducts, switch to the modified protocol with HOBt or the alternative DBU/piperazine protocol.[7][11] Using bulkier side-chain protecting groups for aspartic acid during synthesis can also mitigate this issue.[7]

-

Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, especially with proline or glycine. Using a 2-chlorotrityl chloride resin can help minimize this.[7][11]

By selecting the appropriate deprotection protocol and carefully monitoring the reaction, researchers can successfully deprotect this compound while minimizing side reactions, leading to a higher purity and yield of the final peptide product.

References

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Incorporating Fmoc-D-Asp-NH2 into Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the homogeneity and stability of the conjugate, particularly the drug-to-antibody ratio (DAR). Traditional conjugation methods relying on the random modification of endogenous lysine or cysteine residues often result in heterogeneous mixtures with variable DARs, which can lead to unpredictable pharmacokinetics and therapeutic windows.[1] Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous ADCs with a precise DAR and optimized performance.[1][2][]